Glycerol 1-propanoate diacetate
Description
Properties
CAS No. |
132322-44-2 |
|---|---|
Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl propanoate |
InChI |
InChI=1S/C10H16O6/c1-4-10(13)15-6-9(16-8(3)12)5-14-7(2)11/h9H,4-6H2,1-3H3 |
InChI Key |
LVONJPHZHFUJEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycerol 1-propanoate diacetate typically involves the esterification of glycerol with propanoic acid and acetic acid. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous-flow fixed-bed reactor. This method involves the catalytic transformation of glycerol to 1-propanol using zirconium phosphate and supported ruthenium catalysts. The process includes the dehydration of glycerol into acrolein, followed by the hydrogenation of acrolein to 1-propanol .
Chemical Reactions Analysis
Types of Reactions: Glycerol 1-propanoate diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products:
Oxidation: Propanoic acid and acetic acid.
Reduction: Propanol and glycerol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Glycerol 1-propanoate diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Research explores its potential therapeutic applications and its role in drug delivery systems.
Industry: It is utilized in the production of biodegradable polymers and as a plasticizer in various materials
Mechanism of Action
The mechanism of action of glycerol 1-propanoate diacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by undergoing hydrolysis to release glycerol, propanoic acid, and acetic acid. These products can then participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between glycerol 1-propanoate diacetate and related glycerol esters:
Key Observations :
- Solubility: this compound’s intermediate water solubility bridges the gap between highly polar monoacetin and non-polar triacetin. Its propanoate group increases hydrophobicity compared to diacetin .
- Functional Diversity: Unlike diacetin or triacetin, the propanoate group introduces a longer alkyl chain, enhancing compatibility with hydrophobic polymers in coatings and adhesives .
- Isomerism: Diacetin exists as 1,2-diacetin and 1,3-diacetin isomers, whereas this compound’s regioselective synthesis (1-propanoate + 2,3-diacetate) avoids isomer complexity, simplifying purification .
Market Trends
- Diacetin : Dominates the glycerol ester market, driven by demand in processed foods and cosmetics. The global diacetin market was valued at $120 million in 2023 , growing at 4.5% CAGR .
- This compound: Emerging in specialty sectors, with a projected CAGR of 6.2% (2025–2030) due to demand for bio-based plasticizers and green solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
